![molecular formula C9H6F6 B14144533 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene CAS No. 714-64-7](/img/structure/B14144533.png)
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene is a chemical compound with the molecular formula C₉H₆F₆ It is characterized by the presence of two trifluoromethyl groups attached to a bicyclic hepta-diene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-diene: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
4,4-Dimethylbicyclo[3.2.0]hepta-2,6-diene: Contains methyl groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
Uniqueness
4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects
属性
CAS 编号 |
714-64-7 |
|---|---|
分子式 |
C9H6F6 |
分子量 |
228.13 g/mol |
IUPAC 名称 |
4,4-bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)7(9(13,14)15)4-3-5-1-2-6(5)7/h1-6H |
InChI 键 |
IDDRYYAUVAHKLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C1C=CC2(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



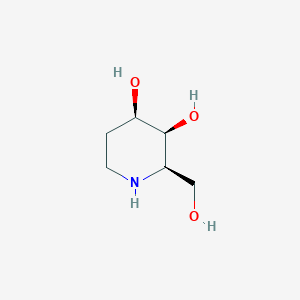

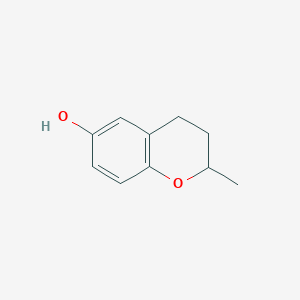
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
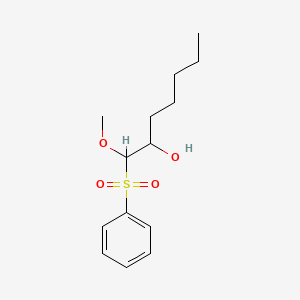
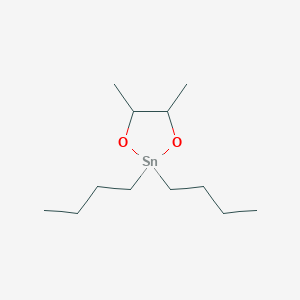
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
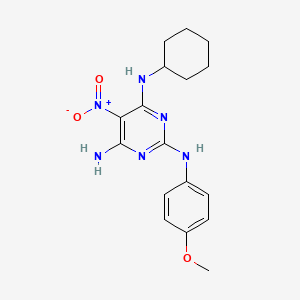
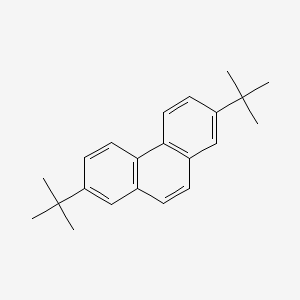
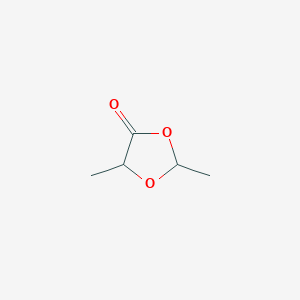

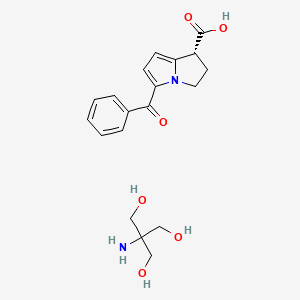
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
